Ethynyldiphenylphosphine

描述

Historical Context and Evolution of Alkynylphosphines

The development of alkynylphosphines, the class of compounds to which ethynyldiphenylphosphine belongs, is intrinsically linked to the broader evolution of organophosphorus chemistry. Early methods for the synthesis of these compounds often relied on the reaction of metal acetylides with halophosphines. A common and enduring method for synthesizing this compound involves the reaction of a Grignard reagent, specifically ethynylmagnesium bromide, with chlorodiphenylphosphine (B86185). nih.gov This approach, while effective, can sometimes result in variable yields depending on the reaction scale and conditions. nih.gov

Over the years, the synthetic toolbox for accessing alkynylphosphines has expanded significantly, with the development of more sophisticated and efficient catalytic methods. These modern techniques, often employing transition metal catalysts, offer milder reaction conditions and greater functional group tolerance, thereby broadening the scope and applicability of this important class of compounds.

Table 1: Selected Synthetic Methods for this compound

| Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorodiphenylphosphine, Ethynylmagnesium bromide | - | Diethyl ether | 49-91 | nih.gov |

| Triethynyltriptycene, n-Butyllithium, Chlorodiphenylphosphine | - | THF | 66-71 | beilstein-journals.org |

Significance of this compound as a Versatile Synthetic Intermediate and Ligand Precursor

The synthetic utility of this compound stems from the reactivity of both its phosphorus atom and its ethynyl (B1212043) group. The phosphorus center can undergo oxidation to form the corresponding phosphine (B1218219) oxide, a stable and often crystalline compound that can be more easily handled and purified. smolecule.comchemrxiv.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide. chemrxiv.org

The ethynyl group, on the other hand, is a versatile handle for a wide range of chemical transformations. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, reacting with azides to form highly stable triazole rings. smolecule.comnih.gov This reaction is instrumental in linking the diphenylphosphino moiety to other molecular scaffolds. Furthermore, the triple bond can undergo hydrophosphination, the addition of a P-H bond across the alkyne, to generate bidentate phosphine ligands. nih.gov These reactions underscore the role of this compound as a gateway to more complex and functionally diverse molecules.

Overview of Key Research Areas and Paradigms in this compound Chemistry

The applications of this compound and its derivatives are extensive and continue to expand. A major area of focus is its use as a precursor to sophisticated phosphine ligands for transition metal catalysis. The ligands derived from this compound can be tailored to possess specific steric and electronic properties, which in turn influence the activity and selectivity of the metal catalyst. rsc.orgmdpi.com For instance, bidentate phosphine ligands synthesized from this compound have been employed in various cross-coupling reactions. umn.edusigmaaldrich.com The resulting metal complexes have shown catalytic activity in important transformations like the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govwikipedia.org

The unique electronic and photophysical properties of molecules incorporating the this compound framework have also led to their exploration in materials science. smolecule.com Derivatives of this compound have been incorporated into luminescent materials, including polymers and metal complexes. smolecule.comcardiff.ac.uknih.govub.edu The rigid ethynyl linker can facilitate electronic communication between different parts of a molecule, a desirable feature in the design of functional materials with specific optical or electronic properties. For example, triptycene (B166850) derivatives functionalized with this compound have been synthesized and studied for their potential applications in supramolecular chemistry and materials science. beilstein-journals.org

Furthermore, the development of synthetic methods to produce P-chiral phosphines, where the phosphorus atom is a stereocenter, has opened up new avenues in asymmetric catalysis. This compound and its oxide have been utilized as starting materials in the enantioselective synthesis of P-chiral tertiary phosphine oxides. nih.govrsc.orgsioc-journal.cnrsc.org These chiral phosphines, once reduced from their oxides, can be used as ligands in asymmetric hydrogenation and other stereoselective transformations, leading to the synthesis of enantiomerically enriched products. nih.gov

Table 2: Applications of this compound Derivatives

| Derivative Type | Application Area | Specific Example | Reference |

|---|---|---|---|

| Phosphine-substituted triazoles | Ligand Synthesis | Formation of P,N- and P,C-ligands for photoluminescent metal complexes | nih.gov |

| Bidentate Phosphines | Catalysis | Synthesis of unsymmetrical bis(phosphine) ligands for metal complexes | umn.edu |

| Triptycene Derivatives | Materials Science | Synthesis of tris(ethynyldiphenylphosphino)triptycenes | beilstein-journals.org |

| P-chiral Phosphine Oxides | Asymmetric Synthesis | Enantioselective synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition | rsc.org |

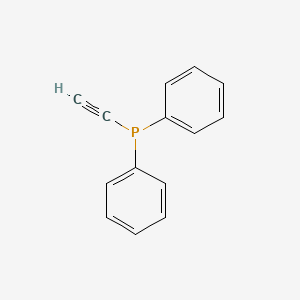

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethynyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINTCBCHUYEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447253 | |

| Record name | Phosphine, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-47-8 | |

| Record name | Phosphine, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Ethynyldiphenylphosphine and Its Analogues

Direct Synthesis Routes to Ethynyldiphenylphosphine

The direct synthesis of this compound is a fundamental process for accessing this versatile ligand and synthetic intermediate. A common and effective method involves the reaction of a lithium acetylide with chlorodiphenylphosphine (B86185). This nucleophilic substitution reaction provides a straightforward route to the target compound.

One specific protocol involves the deprotonation of a terminal alkyne, such as ethynylbenzene, using a strong base like n-butyllithium to generate the corresponding lithium acetylide. This is then reacted with chlorodiphenylphosphine to yield this compound. For instance, to synthesize diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine, this compound is first treated with n-butyllithium in diethyl ether at 0 °C. mdpi.com This generates the lithium salt of this compound, which can then be used in subsequent reactions.

Another approach for creating a P-C bond to form an ethynylphosphine derivative involves the reaction of Grignard reagents with the corresponding chlorophosphines. smolecule.com This method is widely applicable for the synthesis of various tertiary phosphines. smolecule.com

The following table summarizes a typical direct synthesis approach:

| Reactants | Reagents | Solvent | Temperature | Product |

| Ethynylbenzene | n-Butyllithium, Chlorodiphenylphosphine | Tetrahydrofuran (THF) | -78 °C to room temperature | This compound |

| This compound | n-Butyllithium, Triisopropyl borate | Tetrahydrofuran (THF) | 0 °C to room temperature | Diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine |

Synthesis and Modification of this compound Oxide

This compound oxide is a key derivative of this compound and serves as an important building block in organic synthesis and materials science. Its preparation and further modification are of significant interest.

The oxidation of this compound to its corresponding oxide is a common transformation. Aqueous hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose due to its efficiency and environmentally benign nature. rsc.orgrsc.org The reaction is typically carried out in a biphasic system or in a suitable organic solvent.

A representative procedure involves treating a solution of this compound in diethyl ether with aqueous H₂O₂ (30%). rsc.org The reaction mixture is stirred vigorously to ensure efficient contact between the reactants. After the reaction is complete, the organic layer is separated, washed, and dried to afford this compound oxide. rsc.org While effective, air oxidation can sometimes lead to mixtures of products due to the insertion of oxygen into P-C bonds. rsc.org

Ozonolysis of phenylthis compound oxide has also been studied, leading to the cleavage of the alkyne and the formation of benzoic acid and diphenylphosphinic acid. arkat-usa.org

The following table outlines a typical oxidation protocol:

| Starting Material | Oxidant | Solvent | Reaction Time | Product |

| This compound | 30% Aqueous H₂O₂ | Diethyl Ether/Water | 3 hours | This compound Oxide |

Alternative synthetic routes to this compound oxide have been developed to avoid the direct oxidation step or to access a wider range of derivatives. One such method involves the condensation of a boronic acid with an ethynyl (B1212043) alcohol. biosynth.com This approach has been used to synthesize ethynyl(diphenyl)phosphine oxide, with yields reported to be in the range of 60% to 70%, depending on the reaction temperature. biosynth.com

Another innovative method is the ring-opening of benzophospholan-3-yl triflates using Grignard reagents. smolecule.comresearchgate.net This process allows for the formation of 2-ethynylphenyl(diaryl)phosphine oxides in high yields under mild conditions. smolecule.com The reaction proceeds through a nucleophilic attack of the Grignard reagent at the phosphorus center, leading to ring opening. researchgate.net

Furthermore, the direct reaction of diphenylphosphine (B32561) oxide with terminal alkynes, known as hydrophosphorylation, provides another pathway to this compound oxide and its derivatives. smolecule.comdoi.org A palladium-catalyzed dehydrogenative coupling of diphenylphosphine oxide with terminal alkynes offers a silver-free method for this transformation. doi.org

The following table summarizes alternative synthetic strategies:

| Reactants | Method | Key Features | Product |

| Boronic Acid, Ethynyl Alcohol | Condensation | Temperature-dependent yields (60-70%) biosynth.com | Ethynyl(diphenyl)phosphine oxide |

| Benzophospholan-3-yl triflates, Grignard reagents | Ring Opening | Mild conditions, high yields smolecule.comresearchgate.net | 2-Ethynylphenyl(diaryl)phosphine oxides |

| Diphenylphosphine oxide, Terminal alkyne | Hydrophosphorylation | Direct C-P bond formation smolecule.comdoi.org | Ethynyl(diphenyl)phosphine oxide derivatives |

Preparation of Related Diphosphine Analogues

Diphosphine analogues containing the acetylene (B1199291) linker are an important class of ligands in coordination chemistry and catalysis. Their synthesis often builds upon the chemistry of this compound.

Bis(diphenylphosphino)acetylene (B1583838) (dppa) is a widely used bridging ligand in inorganic and organometallic chemistry. tandfonline.comoup.comresearchgate.netrsc.org Its synthesis typically involves the reaction of lithium bis(trimethylsilyl)acetylide with two equivalents of chlorodiphenylphosphine. While a direct synthesis from acetylene is challenging, this step-wise approach provides a reliable route to dppa.

The structural features of bis(diphenylphosphino)acetylene have been extensively studied, often through X-ray crystallography of its metal complexes. tandfonline.comoup.comrsc.orgacs.org These studies confirm the linear P-C≡C-P backbone and the tetrahedral geometry around the phosphorus atoms. The reactivity of dppa has been explored with various metal precursors, leading to the formation of binuclear and polynuclear complexes. tandfonline.comrsc.org For example, its reaction with platinum(II) precursors can yield double dppa-bridged dimeric structures. rsc.org

The phosphorus atom in ethynylphosphines can be readily converted to its corresponding chalcogenides (oxides, sulfides, and selenides), expanding the range of available ligands and materials. nih.govrsc.orgcsic.esbohrium.comrsc.orgnih.gov

Oxides: As discussed in section 2.2.1, oxidation with agents like H₂O₂ yields the corresponding phosphine (B1218219) oxides. rsc.org Enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group has been achieved via copper(I)-catalyzed azide-alkyne cycloaddition. semanticscholar.org

Sulfides: The synthesis of ethynyl-phosphine sulfides is typically achieved by treating the parent phosphine with elemental sulfur. mdpi.comnih.gov For example, treating a phosphine-substituted alkynylboronate with elemental sulfur in anhydrous THF yields the corresponding phosphine sulfide (B99878). nih.gov

Selenides: Similarly, phosphine selenides are prepared by reacting the trivalent phosphine with elemental selenium. rsc.orgcsic.esnih.gov This reaction is often carried out in a suitable solvent like benzene (B151609) or by heating a mixture of the phosphine and selenium powder. rsc.orgcsic.es The resulting phosphine selenides are valuable for creating novel materials and coordination complexes. rsc.orgnih.gov

The following table provides a summary of the synthesis of ethynyl-phosphine chalcogenides:

| Phosphine Precursor | Reagent | Chalcogenide Product |

| This compound | Aqueous H₂O₂ rsc.org | This compound Oxide |

| Phosphine-substituted alkynylboronate | Elemental Sulfur nih.gov | Phosphine-substituted alkynylboronate sulfide |

| Tertiary ethynylphosphine | Elemental Selenium rsc.orgcsic.es | Tertiary ethynylphosphine selenide |

Utilization of this compound Oxide as a Protecting Group in Organic Synthesis

The protection of terminal alkynes is a crucial strategy in multistep organic synthesis to prevent their acidic proton from interfering with subsequent reactions. The diphenylphosphoryl (Ph₂P(O)) group, derived from this compound oxide, has emerged as a highly effective and versatile protecting group for terminal acetylenes. Its utility stems from its straightforward introduction, stability under various reaction conditions, and facile removal, alongside the significant advantage of its high polarity which simplifies the purification of intermediates. ccspublishing.org.cnresearchgate.netsioc-journal.cnorganic-chemistry.org

The introduction of the diphenylphosphoryl protecting group typically involves a two-step sequence. First, the terminal alkyne is subjected to a phosphination reaction with chlorodiphenylphosphine (Ph₂PCl), often catalyzed by copper(I) iodide (CuI) in the presence of a base such as triethylamine. ccspublishing.org.cntcichemicals.com The resulting alkynyl(diphenyl)phosphine is then oxidized to the corresponding this compound oxide using an oxidizing agent like hydrogen peroxide (H₂O₂). ccspublishing.org.cnresearchgate.net An alternative route involves the direct dehydrogenative coupling of a terminal alkyne with diphenylphosphine oxide, catalyzed by a palladium complex. doi.org

A key advantage of the Ph₂P(O) protecting group is its robustness in a variety of important carbon-carbon bond-forming reactions. ccspublishing.org.cn This stability allows for the selective functionalization of other parts of the molecule without affecting the protected alkyne. The diphenylphosphoryl-protected alkyne has been shown to be stable under the conditions of several widely used cross-coupling reactions, as detailed in the table below.

Table 1: Stability of the Diphenylphosphoryl (Ph₂P(O)) Protecting Group in Various Coupling Reactions

| Coupling Reaction | Description | Citation |

|---|---|---|

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The Ph₂P(O) group remains intact during this reaction. | ccspublishing.org.cnresearchgate.net |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The Ph₂P(O)-protected alkyne is stable under these conditions. | ccspublishing.org.cn |

| Migita-Kosugi-Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organotin compound (stannane) and an organohalide. The Ph₂P(O) group is compatible with this reaction. | ccspublishing.org.cn |

| Hay Coupling | An oxidative homocoupling of terminal alkynes to form symmetric diynes, typically using a copper catalyst. The Ph₂P(O) group can be used to achieve selective couplings. | ccspublishing.org.cn |

| Eglinton Coupling | An oxidative coupling of terminal alkynes using a stoichiometric amount of a copper(II) salt to form symmetric diynes. The Ph₂P(O) group is stable under these conditions. | ccspublishing.org.cn |

The high polarity of the diphenylphosphoryl group is a significant practical advantage. ccspublishing.org.cntcichemicals.com In many synthetic sequences, the polarity difference between the Ph₂P(O)-protected compound and other less polar reactants or byproducts is substantial. This often allows for a straightforward separation and purification of the desired intermediate by simple column chromatography. ccspublishing.org.cn

Deprotection of the diphenylphosphoryl group to regenerate the terminal alkyne is typically achieved under basic conditions. researchgate.nettcichemicals.com A common and effective method is treatment with potassium tert-butoxide (t-BuOK). researchgate.nettcichemicals.com In some cases, particularly when selective deprotection is required in the presence of other base-labile groups like a trimethylsilyl (B98337) (TMS) group, a methyl Grignard reagent (MeMgBr) can be used to selectively cleave the P-C bond of the phosphine oxide without affecting the silyl (B83357) ether. researchgate.net This orthogonality allows for more complex synthetic strategies involving multiple protected functional groups. ccspublishing.org.cn

The utility of this compound oxide as a protecting group is exemplified in the synthesis of complex acetylenic architectures. For instance, in the synthesis of unsymmetrically substituted diynes, a mono-Ph₂P(O)-protected diyne can undergo a Hay coupling reaction to produce unsymmetrical yne-diynes. ccspublishing.org.cn Furthermore, its application has been crucial in the synthesis of enantiopure acetylenic cyclophanes, where the protecting group facilitates key coupling steps and subsequent cyclization upon deprotection. ccspublishing.org.cn

Reactivity Profiles and Mechanistic Investigations of Ethynyldiphenylphosphine

Addition Reactions at the Phosphine (B1218219) Center

Non-catalyzed Nucleophilic Addition with Lithium Phosphides

The nucleophilic addition of lithium phosphides to various electrophiles represents a fundamental reaction in organophosphorus chemistry. Research has shown that highly polarized lithium phosphides (LiPR₂) can be generated and subsequently reacted with electrophiles like aldehydes and epoxides. researchgate.net This process can be carried out in deep eutectic solvents, which are sustainable reaction media, at room temperature and without the need for a protective atmosphere. researchgate.net The generation of the lithium phosphide (B1233454) occurs through the direct deprotonation of secondary phosphines (HPR₂) with n-butyllithium. researchgate.net

The in-situ generated lithium phosphides readily add to electrophiles. For instance, the addition of LiPPh₂ to benzaldehyde (B42025) proceeds efficiently. researchgate.net In contrast, the oxidized form, LiP(O)Ph₂, is non-reactive under the same conditions, highlighting the nucleophilic character of the phosphide. researchgate.net These reactions are generally fast and chemoselective, leading to the formation of α-hydroxyphosphine oxides or β-hydroxyphosphine oxides in good yields when aldehydes or epoxides are used as electrophiles, respectively. researchgate.net

| Reactants | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| LiPR₂ + Aldehydes/Epoxides | Deep eutectic solvents, Room temperature | α- or β-hydroxyphosphine oxides | Efficient and chemoselective addition. | researchgate.net |

| LiPPh₂ + Benzaldehyde | Deep eutectic solvents, Room temperature | α-hydroxyphosphine oxide | Demonstrates high reactivity of the phosphide. | researchgate.net |

| LiP(O)Ph₂ + Benzaldehyde | Deep eutectic solvents, Room temperature | No reaction | The oxidized phosphide is not nucleophilic. | researchgate.net |

Brønsted Base Mediated Stereoselective Diphosphination of Terminal Alkynes

A stereoselective method for the diphosphination of terminal alkynes using diphosphanes can be mediated by a Brønsted base, yielding (E)-1,2-diphosphinoethenes. nih.govorganic-chemistry.orgacs.org This approach provides an alternative to transition-metal-catalyzed or radical-promoted methods. nih.govacs.org For aromatic alkynes, a catalytic amount of lithium tert-butoxide (LiO-t-Bu) is effective. nih.govacs.org In the case of aliphatic alkynes, better results are achieved with lithium or sodium bis(trimethylsilyl)amide (MN(TMS)₂ where M = Li or Na). nih.govacs.org

The reaction proceeds with high (E)-selectivity. acs.org This method is applicable to a range of terminal alkynes, including those with primary and secondary alkyl groups, as well as those containing phenyl and silyl-protected alcohol functionalities. acs.org For example, the diphosphination of various aliphatic terminal alkynes has been successfully performed using MN(TMS)₂-mediated conditions. acs.org Cyclohexylacetylene and cyclopropylacetylene (B33242) also participate in the reaction to form the corresponding (E)-1,2-diphosphinoethenes. acs.org

| Alkyne Type | Base | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic | LiO-t-Bu (catalytic) | (E)-1,2-diphosphinoethenes | High stereoselectivity. | nih.govacs.org |

| Aliphatic | MN(TMS)₂ (M = Li, Na) | (E)-1,2-diphosphinoethenes | Good yields and stereoselectivity. | nih.govacs.org |

Transformations Involving the Ethynyl (B1212043) Moiety

Propargyl-Allenyl Isomerization and Subsequent Alder Ene Reactions of Ethynyl-diphenylphosphine Oxides

Ethynyl-diphenylphosphine oxides can undergo a propargyl to allenyl isomerization, which then allows for subsequent Alder-Ene reactions. rsc.org This sequence has been utilized to synthesize phosphinoylmethyl-2,3-dihydropyrroles and furans. rsc.org The isomerization is a key step that transforms the propargyl starting material into a reactive allene (B1206475) intermediate. rsc.orgresearchgate.net This allene can then participate in intramolecular cyclization reactions. rsc.org This type of reaction cascade, involving isomerization followed by an Alder-Ene reaction, has been shown to be an efficient method for the synthesis of various heterocyclic compounds. researchgate.net

Interaction with Azides: Triazolyl Phosphine Oxide Formation via Click Chemistry

The ethynyl group of ethynyldiphenylphosphine oxide readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form 1,2,3-triazoles. acs.orgrsc.orguu.nl This reaction is highly efficient and tolerates a wide range of functional groups. rsc.orgorganic-chemistry.org The copper catalyst ensures the specific formation of the 1,4-disubstituted triazole regioisomer. organic-chemistry.org

This methodology has been used to synthesize P-chiral tertiary phosphine oxides with high enantioselectivity. rsc.org The reaction can be performed as a one-pot synthesis, starting from diphenyl-propargylphosphine oxide, sodium azide (B81097), and various aryl or alkyl bromides to produce 1-substituted-(1H-1,2,3-triazol-4-yl)methyl-diphenylphosphine oxides. rsc.org The copper catalyst also serves to transiently protect the phosphine from undergoing the Staudinger reaction with the azide. rsc.org

| Reactants | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| This compound oxide + Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazolyl phosphine oxide | High efficiency and regioselectivity. | acs.orgorganic-chemistry.org |

| Diphenyl-propargylphosphine oxide + NaN₃ + R-Br | Not specified | 1-substituted-(1H-1,2,3-triazol-4-yl)methyl-diphenylphosphine oxides | One-pot synthesis. | rsc.org |

Palladium-Catalyzed Migratory Cyclization Reactions of this compound Oxide

Palladium-catalyzed reactions of this compound oxide can lead to the formation of various benzoheterocyclic compounds through a migratory cyclization process. researchgate.net Mechanistic studies, including deuterium-labeling experiments, have revealed that the reaction proceeds through an unexpected cascade. researchgate.netresearchgate.net A key step in this catalytic cycle is a trans-1,2-palladium migration between sp² carbons. researchgate.net This type of metal migration had not been previously reported. researchgate.net

The general reaction involves the cyclization of α-bromoalkene derivatives where the substituent X can be a phosphorus-based moiety like P(O)R. researchgate.net The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand like DPEPhos, and a base such as CsOPiv. researchgate.net This methodology has also been applied to the asymmetric synthesis of P-chiral benzophospholes using a chiral ligand. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira Coupling) with Deprotected Acetylenes

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound, as a deprotected terminal alkyne, can participate in such cross-coupling reactions. The reaction involves the coupling of the sp-hybridized carbon of the alkyne with an sp2-hybridized carbon of the halide. nih.gov This methodology is valued for its mild reaction conditions, which often include room temperature and the use of a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

The general mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: The cycle typically starts with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. This is followed by a transmetalation step with a copper(I) acetylide (formed in the copper cycle), and concludes with reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylenic group to the palladium complex in the transmetalation step. wikipedia.org

Variations of the Sonogashira reaction exist that are copper-free, where the mechanism is altered but still results in the desired cross-coupled product. wikipedia.org The choice of ligands on the palladium catalyst, often phosphines, is crucial for the reaction's efficiency. Bulky and electron-rich phosphine ligands can enhance the rate of the reaction. libretexts.orglibretexts.org

While direct examples of Sonogashira coupling using this compound as the alkyne component were not found in the provided search results, the reactivity of its derivative, this compound oxide, is documented. For instance, ((3-bromophenyl)ethynyl)diphenylphosphine oxide undergoes Sonogashira coupling with aryl halides, demonstrating the feasibility of this reaction on a similar molecular framework. molaid.com

Reactivity of Boron-Containing Derivatives

This compound can be converted into versatile boron-containing derivatives, namely phosphine-substituted alkynylboronates and their corresponding alkynyltrifluoroborate salts. These derivatives serve as important synthetic intermediates, combining the properties of both phosphines and organoboron compounds, and opening up further avenues for molecular elaboration through cross-coupling chemistry.

Conversion to Phosphine-Substituted Alkynylboronates and Alkynyltrifluoroborate Salts

The synthesis of phosphine-substituted alkynylboronates and alkynyltrifluoroborate salts from this compound has been successfully established. mdpi.com

The process for creating the alkynylboronate begins with the deprotonation of this compound using a strong base like n-butyllithium at a low temperature (0 °C). The resulting lithium acetylide is then treated with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the desired phosphine-substituted alkynylboronate, specifically Diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine. mdpi.com

However, this alkynylboronate product demonstrates sensitivity to protodeboronation, especially when exposed to air and moisture. whiterose.ac.uk To overcome this stability issue, the alkynylboronate can be converted into the corresponding potassium alkynyltrifluoroborate salt. mdpi.comwhiterose.ac.uk This is achieved by treating the alkynylboronate ester with an aqueous solution of potassium hydrogen difluoride (KHF2). mdpi.comwhiterose.ac.uk The resulting potassium ((diphenylphosphino)ethynyl)trifluoroborate salt shows significantly improved stability compared to its boronic ester counterpart, making it a more robust reagent for subsequent reactions. mdpi.com These trifluoroborate salts are typically crystalline solids that are stable in air and can be stored for extended periods without decomposition. organic-chemistry.orgacs.org

Table 1: Synthesis of Phosphine-Substituted Boron Derivatives from this compound

| Starting Material | Reagents | Product | Key Characteristics | Reference |

|---|---|---|---|---|

| This compound | 1. n-Butyllithium 2. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine | Sensitive to protodeboronation | mdpi.comwhiterose.ac.uk |

| Diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine | Potassium hydrogen difluoride (KHF₂) | Potassium ((diphenylphosphino)ethynyl)trifluoroborate | Air-stable, crystalline solid with improved stability | mdpi.comwhiterose.ac.uk |

Cross-Coupling Chemistry of Alkynyltrifluoroborate Salts

Potassium alkynyltrifluoroborates, including the phosphine-substituted variant derived from this compound, are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comnih.gov These reactions provide an effective means to form carbon-carbon bonds between the alkynyl group and various aryl or vinyl electrophiles. acs.orgnih.gov

The Suzuki-Miyaura reaction of potassium alkynyltrifluoroborates offers several advantages. The reagents are air- and moisture-stable, unlike many other organometallic reagents, which simplifies handling and storage. organic-chemistry.orgacs.org The reaction conditions are generally mild and tolerate a wide range of functional groups, which can reduce the need for protecting groups in complex syntheses. organic-chemistry.orgnih.gov

In a typical procedure, the potassium alkynyltrifluoroborate salt is reacted with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. nih.govnih.gov For instance, the cross-coupling of potassium ((diphenylphosphino)ethynyl)trifluoroborate with aryl halides can be catalyzed by palladium complexes. mdpi.com The reaction often results in a mixture of the desired coupled phosphine and the corresponding phosphine oxide, which can be intentionally oxidized during workup to simplify isolation. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling of Alkynyltrifluoroborates

| Alkynyltrifluoroborate | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Potassium ((diphenylphosphino)ethynyl)trifluoroborate | Aryl Halides | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | Aryl-substituted Alkynylphosphine | mdpi.comnih.gov |

| Potassium Alkynyltrifluoroborates (General) | 2-Chloroacetamides | XPhos-Pd-G2 / XPhos | K₃PO₄ | Toluene/H₂O | β,γ-Alkynyl Amides | nih.gov |

| Potassium Alkenyltrifluoroborates | Aryl/Hetaryl Halides & Triflates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ or t-BuNH₂ | i-PrOH/H₂O or THF/H₂O | Substituted Alkenes | acs.org |

| Potassium Aryltrifluoroborates | Benzyl Halides | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Diarylmethanes | nih.gov |

The scope of the coupling partners is broad and includes various aryl and heteroaryl chlorides, bromides, and triflates, demonstrating the versatility of this method. organic-chemistry.orgacs.orgnih.gov The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has been instrumental in expanding the reactivity to include even challenging substrates like aryl chlorides. libretexts.orgorganic-chemistry.orgnih.gov

Coordination Chemistry and Ligand Architectures Derived from Ethynyldiphenylphosphine

Ethynyldiphenylphosphine as a Ligand in Transition Metal Complexation

The phosphorus atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a variety of transition metals. The nature of the resulting metal complexes is influenced by both the electronic and steric properties of the phosphine (B1218219) ligand.

This compound readily reacts with gold(I) precursors to form stable complexes. A common synthetic route involves the reaction of a gold(I) source, such as (dimethyl sulfide)gold(I) chloride or chloroauric acid, with the phosphine ligand. In a typical preparation, the treatment of (dimethyl sulfide)gold(I) chloride with one equivalent of this compound in a suitable organic solvent, like dichloromethane, would yield the corresponding linear gold(I) chloride complex, (this compound)gold(I) chloride. mdpi.comwikipedia.org This reaction proceeds via the displacement of the weakly coordinating dimethyl sulfide (B99878) ligand by the more strongly binding phosphine.

The general reaction for the formation of such complexes can be represented as: [(Me₂S)AuCl] + Ph₂PC≡CH → [(Ph₂PC≡CH)AuCl] + Me₂S

These gold(I) phosphine complexes are often colorless, crystalline solids and serve as valuable starting materials for the synthesis of more complex gold-containing compounds and catalysts.

This compound also forms stable coordination complexes with platinum group metals, including platinum, palladium, rhodium, and iridium. researchgate.netrsc.orgresearchgate.net The coordination chemistry with these metals is diverse, leading to complexes with various geometries and oxidation states.

For instance, with platinum(II), this compound can form square planar complexes. The reaction of cis-[PtCl₂(SEt₂)₂] with two equivalents of this compound would be expected to yield cis-[PtCl₂(Ph₂PC≡CH)₂]. Similarly, it can react with palladium(II) precursors to form analogous square planar complexes, which are widely used as catalysts in cross-coupling reactions.

With rhodium(I) and iridium(I), this compound can participate in the formation of square planar complexes such as Vaska's complex analogues. Furthermore, it can coordinate to rhodium(III) and iridium(III) centers, typically resulting in octahedral complexes. The specific reaction conditions, including the metal precursor, solvent, and stoichiometry, dictate the final product.

Ligand Characteristics and Donor Properties

The coordination behavior of this compound is governed by a combination of its electronic and steric characteristics. These properties influence the strength of the metal-phosphorus bond, the geometry of the resulting complex, and its reactivity.

The steric bulk of a phosphine ligand is described by its cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus distance. wikipedia.org The cone angle of this compound is expected to be similar to that of other diphenylphosphino compounds with a linear substituent.

| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| PF₃ | 2110.8 | 104 |

Data for comparable phosphine ligands. The TEP and cone angle for this compound are expected to be influenced by the electronic and steric nature of the ethynyl (B1212043) group. wikipedia.org

The phosphorus atom in this compound can be readily oxidized to form the corresponding phosphine oxide and phosphine sulfide. These chalcogenide derivatives themselves act as important ligands in coordination chemistry.

This compound oxide can be synthesized by the oxidation of this compound, for example, using hydrogen peroxide or other oxidizing agents. stenutz.eu The resulting phosphine oxide is a stronger π-acceptor and a weaker σ-donor compared to the parent phosphine. It can coordinate to metal centers through the oxygen atom, forming stable complexes.

This compound sulfide can be prepared by the direct reaction of this compound with elemental sulfur. mdpi.com This reaction is typically fast and efficient. The phosphine sulfide ligand can coordinate to metals through the sulfur atom and has been shown to form complexes with various transition metals.

Design and Application of Phosphine-Substituted Heterocyclic Ligands

The ethynyl group of this compound is a key functional handle for the construction of more complex ligand architectures, particularly phosphine-substituted heterocyclic ligands. The triple bond can participate in a variety of organic reactions, including cycloaddition reactions, allowing for the facile synthesis of five- and seven-membered heterocyclic rings. rsc.orgnih.govyoutube.comrsc.orgresearchgate.net

For example, the ethynyl group can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. Reaction with a suitable diene, such as a substituted furan (B31954) or pyrone, could lead to the formation of a phosphine-substituted bicyclic system. Similarly, reaction with a 1,3-dipole, like an azide (B81097) or a nitrile oxide, would yield a five-membered heterocyclic ring containing the diphenylphosphino moiety.

A plausible synthetic route could involve the [3+2] cycloaddition of an azide (RN₃) to this compound, which would result in the formation of a triazole ring directly attached to the phosphorus atom. Such P,N-heterocyclic phosphine ligands have shown great potential as auxiliary ligands in organometallic catalysis. wikipedia.org

Synthesis and Coordination of 1,2,3-Triazole-Based P,N- and P,C-Donor Ligands

The synthesis of 1,2,3-triazole-based ligands from this compound allows for the creation of both P,N- and P,C-donor systems. A key strategy involves the CuAAC reaction between an azide and an alkyne. For instance, the reaction of this compound with benzylazide can yield 1-benzyl-4-(diphenylphosphanyl)-1H-1,2,3-triazole, a P,N-ligand. scispace.comresearchgate.net

A notable development in this area is the creation of a P,C-donor ligand from a P,N-precursor. Methylation of the P,N-ligand 1-benzyl-4-(diphenylphosphanyl)-1H-1,2,3-triazole (LPN) at the N3 position of the triazole ring yields the 1-benzyl-4-(diphenylphosphanyl)-3-methyl-1H-1,2,3-triazolium salt (LPCH+). scispace.comresearchgate.net Deprotonation of the corresponding gold complex of this salt leads to the formation of a mesoionic carbene, which acts as a C-donor. scispace.com This transformation highlights the tunability of the triazole backbone to switch between P,N and P,C coordination modes.

The coordination chemistry of these ligands is rich and varied. The P,N-ligand, for example, can coordinate to a metal center through both the phosphorus atom and a nitrogen atom of the triazole ring. rsc.org The ambidentate nature of some of these ligands allows for different coordination modes, such as κ²-P,N and κ²-P,P, depending on the specific ligand structure and reaction conditions. rsc.orgresearchgate.net In some cases, pincer-type κ³-P,C,N coordination has been observed. rsc.orgresearchgate.net

The synthesis of these ligands can be summarized in the following table:

| Precursors | Product Ligand Type | Description |

| This compound, Benzylazide | P,N-donor | Formation of 1-benzyl-4-(diphenylphosphanyl)-1H-1,2,3-triazole via CuAAC. |

| 1-benzyl-4-(diphenylphosphanyl)-1H-1,2,3-triazole, Methyl triflate | P,C-donor precursor | Methylation of the triazole ring to form a triazolium salt. |

The coordination of these ligands with coinage metals like gold has been explored. For example, the monogold chloride complex [AuCl(LPN)] features a linear P-Au-Cl arrangement. scispace.comresearchgate.net The methylated ligand precursor, upon coordination, forms [AuCl(LPCH)]OTf. scispace.com

Impact of Ligand Structure on Metallophilic Interactions in Multinuclear Complexes

The architecture of ligands derived from this compound plays a crucial role in the formation of multinuclear complexes and the manifestation of metallophilic interactions. These are weak, attractive interactions between closed-shell metal ions, such as d¹⁰ centers like Cu(I), Ag(I), and Au(I). The strength of these interactions is sensitive to the steric and electronic properties of the supporting ligands. acs.orgnih.govnih.gov

Ligands that can bridge two or more metal centers are instrumental in bringing them into close proximity, thereby facilitating metallophilic interactions. The 1,2,3-triazole-based phosphine ligands are well-suited for this purpose. For instance, the P,N-ligand LPN can be used to synthesize a heterotrinuclear complex, [Cu(AuCl(LPN))₂]⁺, where the copper center is coordinated by the nitrogen atoms of two [AuCl(LPN)] units. scispace.comresearchgate.net Similarly, a digold carbene complex can be formed, which also exhibits metallophilic interactions. scispace.comresearchgate.net

The steric bulk of the substituents on the ligand framework can significantly influence the metal-metal distances. nih.gov For instance, bulky substituents may hinder the close approach of metal centers, thereby weakening or preventing metallophilic interactions. nih.gov Conversely, a well-designed ligand can preorganize the metal centers in a favorable orientation for such interactions.

Computational studies on related systems have shown that the strength of metallophilic interactions can be influenced by the ligand architecture. acs.orgnih.gov The electron density at the bond critical point between the metal centers is a useful parameter for quantifying the strength of these interactions. acs.orgnih.gov The nature of the N-substituents on the heterocyclic part of the ligand can modulate the electronics and sterics, thereby tuning the strength of the M-M interaction. acs.org

The following table provides examples of multinuclear complexes derived from phosphine-triazole ligands that exhibit metallophilic interactions:

| Complex | Metal Centers | Ligand | Key Structural Feature |

| [Cu(AuCl(LPN))₂(thf)₂]PF₆ | Au₂, Cu | LPN | Heterotrinuclear complex with bridging ligands. |

| Digold carbene complex | Au₂ | LPC | Homodinuclear complex with a bridging carbene ligand. |

The photophysical properties of these multinuclear complexes are often linked to the presence of metallophilic interactions. scispace.comresearchgate.net The emission spectra of these complexes can be temperature-dependent, providing further evidence for the presence of these weak interactions. researchgate.net

Rational Ligand Design Principles in Metal Complex Synthesis

The synthesis of metal complexes with desired properties relies heavily on the principles of rational ligand design. This involves the strategic modification of a ligand's steric and electronic properties to control the coordination environment around the metal center, and consequently, its reactivity, stability, and catalytic activity. umsl.edumdpi.commanchester.ac.ukrsc.org this compound is a valuable precursor in this context as it can be readily functionalized to create a diverse library of phosphine ligands.

The electronic properties of a phosphine ligand are primarily governed by the nature of the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron-donating ability. manchester.ac.uk In the case of ligands derived from this compound, modifications can be made to the groups attached to the triazole ring, which in turn can electronically influence the phosphine moiety. nih.gov The choice of ancillary ligands in a complex also plays a crucial role, with the combination of σ-donor and π-acceptor ligands potentially enhancing stability through synergistic effects. mdpi.com

Steric effects, often quantified by parameters like the cone angle, are determined by the size and shape of the ligand. manchester.ac.uk Bulky ligands can be used to create a specific coordination geometry, protect the metal center from unwanted reactions, or influence the selectivity of a catalytic process. nih.govnih.gov By systematically varying the substituents on the triazole ring of ligands derived from this compound, one can fine-tune the steric environment around the coordinated metal.

The design of multidentate ligands is another key principle. Chelating ligands, which bind to the metal center through two or more donor atoms, generally form more stable complexes than their monodentate counterparts due to the chelate effect. The synthesis of P,N- and P,C-donor ligands from this compound exemplifies this principle. The ability to create ligands that can switch their coordination mode, for instance from κ²-P,N to κ³-P,C,N, offers a sophisticated level of control over the metal's coordination sphere. rsc.orgresearchgate.net

The following table summarizes key principles of rational ligand design applicable to ligands derived from this compound:

| Design Principle | Method of Implementation | Desired Outcome |

| Electronic Tuning | Variation of substituents on the triazole ring or the phosphine itself. | Control over the electron density at the metal center, influencing reactivity and stability. umsl.edursc.org |

| Steric Tuning | Introduction of bulky or sterically demanding groups. | Control over coordination number, geometry, and catalytic selectivity. manchester.ac.uknih.gov |

| Multidenticity/Chelation | Incorporation of multiple donor atoms in the ligand backbone. | Enhanced complex stability and control over coordination geometry. |

| Preorganization | Designing rigid ligand backbones. | Favorable orientation of donor atoms for metal binding and facilitation of specific catalytic pathways. |

In essence, the rational design of ligands derived from this compound involves a deep understanding of how structural modifications at the molecular level translate into macroscopic properties of the resulting metal complexes. This allows for the targeted synthesis of complexes with tailored functionalities for applications in areas such as catalysis and materials science. usf.edu

Catalytic Applications of Ethynyldiphenylphosphine and Its Complexes

Role in Organometallic Catalysis for C-C and C-Heteroatom Bond Formations

Ethynyldiphenylphosphine and its derivatives play a significant role in organometallic catalysis, primarily by functioning as ligands that modify the properties of transition metal catalysts. researchgate.net In this capacity, they are instrumental in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in modern organic synthesis. nih.govnih.gov The phosphorus atom in this compound acts as a soft donor, allowing it to coordinate effectively with late transition metals like palladium, nickel, and copper, which are commonly used in cross-coupling reactions. researchgate.net

Specific Catalytic Systems and Processes

This compound derivatives are involved in sophisticated palladium-catalyzed reactions, including migratory cyclizations that form phosphorus-containing heterocycles. nih.gov A notable example is the palladium-catalyzed migratory cyclization of (α-bromoethenyl)diphenylphosphine oxide. nih.gov In mechanistic studies of this reaction, this compound oxide was used as a starting material and, in the presence of a DPEPhos-palladium catalyst, was converted to the cyclized product, 2-diphenylphosphinoyl-2H-phosphindole 2-oxide. nih.gov This transformation highlights the utility of the ethynylphosphine scaffold in constructing complex heterocyclic systems. The reaction proceeds through an unexpected cascade involving a trans-1,2-palladium migration between sp² carbons, a previously unreported type of metal migration. nih.gov

The general field of palladium-catalyzed cross-coupling is vast, encompassing reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are mainstays of C-C bond formation. nih.govsigmaaldrich.com In these reactions, phosphine (B1218219) ligands are essential for stabilizing the active Pd(0) species and facilitating the catalytic cycle. bhu.ac.in The choice of ligand dramatically impacts the reaction's success, with bulky and electron-rich phosphines often promoting high catalytic activity. nih.gov While specific, widespread applications of this compound itself as a ligand in these standard cross-couplings are not as extensively documented as for other bulky phosphines, its structural motif is relevant to the design of ligands for these powerful synthetic methods. nih.govsigmaaldrich.com

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DPEPhos | CsOPiv | DCE | 80 | 94 |

| 2 | Xantphos | CsOPiv | DCE | 80 | <5 |

| 3 | dppf | CsOPiv | DCE | 80 | <5 |

| 4 | DPEPhos | NaOPiv | DCE | 80 | 85 |

| 5 | DPEPhos | KOPiv | DCE | 80 | 88 |

| 6 | DPEPhos | CsOPiv | Toluene | 100 | 73 |

| 7 | DPEPhos | CsOPiv | Dioxane | 100 | 65 |

In the context of copper-catalyzed reactions, this compound serves as a key substrate in the Cadiot–Chodkiewicz coupling. wikipedia.orgsynarchive.com This reaction is a powerful method for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgjk-sci.com

The reaction mechanism involves the deprotonation of the terminal alkyne (in this case, this compound) by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.org This copper acetylide then undergoes a process of oxidative addition and reductive elimination with the haloalkyne, resulting in the formation of a new carbon-carbon bond and the desired diyne product. wikipedia.orgjk-sci.com The Cadiot–Chodkiewicz coupling is highly valued for its efficiency and selectivity in creating the diyne structure, which is a significant motif in various complex molecules. rsc.orgjk-sci.com While the phosphine moiety in this compound does not act as a ligand for the copper catalyst in this specific reaction, its presence in the alkyne substrate allows for the synthesis of novel diynes containing a phosphorus atom, which can be used for further synthetic manipulations or as ligands themselves.

The addition of two phosphorus groups across an unsaturated bond, known as diphosphination, is a method for synthesizing valuable 1,2-bisphosphino compounds. While specific examples of Brønsted base mediated diphosphination catalysis involving this compound are not extensively documented, related processes highlight the reactivity of the alkyne moiety. For instance, the bisphosphination of alkynes can be achieved under visible-light-promoted photoredox catalysis. researchgate.net This process allows for the completely regioselective introduction of pentavalent and trivalent phosphorus groups to the terminal and internal positions of the alkynes, respectively, with excellent trans-selectivity. researchgate.net Such transformations underscore the potential of the ethynyl (B1212043) group in this compound to undergo double-functionalization reactions, providing a pathway to complex organophosphorus compounds.

Influence of Ligand Design on Catalyst Activity, Selectivity, and Stability

The design of phosphine ligands is a critical aspect of homogeneous catalysis, as the ligand's structure directly influences the catalyst's activity, selectivity, and stability. researchgate.netbris.ac.uk The performance of a metal catalyst is tuned by modifying the steric and electronic properties of its coordinating ligands. nih.gov

Activity: Catalyst activity, often measured by turnover number or frequency, is highly dependent on the ligand. For many cross-coupling reactions, bulky and electron-donating ligands are known to promote the formation of highly active monoligated L1Pd(0) species, which are often the most active catalytic species. nih.gov The steric bulk of a ligand can facilitate reductive elimination, the product-forming step, while its electronic properties influence the ease of oxidative addition. nih.gov

Selectivity: Ligands are crucial for controlling selectivity (chemo-, regio-, and enantioselectivity). The steric environment created by the ligand around the metal center can dictate which of several possible reaction pathways is favored. elsevierpure.comresearchgate.net For example, modifying a palladium catalyst with triphenylphosphine, a close structural analog of this compound, was shown to significantly improve selectivity in the hydrogenation of acetylene (B1199291) by sterically hindering the access of ethylene to the active metal sites. elsevierpure.com The electronic nature of the ethynyl group in this compound would be expected to create a less electron-rich metal center compared to trialkyl- or triarylphosphines, which could alter the catalyst's selectivity profile.

Stability: Catalyst stability is paramount for practical applications. Ligands contribute to stability by preventing catalyst decomposition pathways, such as the aggregation of metal centers into inactive nanoparticles. nih.gov Steric protection of the metal center by bulky ligands can prevent undesirable side reactions and prolong the catalyst's lifetime. mdpi.com In some cases, strong coordination of the ligand is essential, while in others, facile ligand dissociation is required to open a coordination site for the substrate. The balance between these factors is a key consideration in ligand design. nih.govhes-so.ch

Catalytic Synthesis of Phosphorus-Containing Heterocycles (e.g., Phospholanes, Phosphine Oxide Dimers)

This compound and its derivatives serve as precursors in the catalytic synthesis of various phosphorus-containing heterocycles. As previously mentioned, the palladium-catalyzed migratory cyclization of related phosphine oxides leads to the formation of benzoheterocycles that are phosphorus congeners of indoles. nih.gov This strategy has been applied to the synthesis of new P-chiral bisphosphine ligands, demonstrating the synthetic utility of such cyclization reactions. nih.gov

The synthesis of phospholanes, five-membered saturated rings containing a phosphorus atom, can be achieved through various synthetic routes. For example, 1-phenyl-3-benzylaminophospholane 1-oxide can be synthesized from a phosphol-2-ene 1-oxide precursor via reaction with benzylamine. mdpi.com

Furthermore, phosphine oxides can be used to create supramolecular structures, such as phosphine oxide dimers, through hydrogen bonding. A selective synthesis for a dimer of methyl ethyl ketone peroxide (MEKPO) involves its reaction with bis(diphenylphosphino)ethane dioxide (dppe dioxide). rsc.org The resulting peroxide dimer is stabilized by forming strong hydrogen bonds with the P=O groups of the phosphine oxide, creating an extended crystalline network. rsc.orgrsc.org This demonstrates the utility of the phosphine oxide functionality, which can be accessed from this compound via oxidation, in constructing organized molecular assemblies.

Theoretical and Computational Investigations of Ethynyldiphenylphosphine Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic and organometallic compounds. hakon-art.com DFT methods are used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and the energies of molecular orbitals. scirp.org For a molecule like ethynyldiphenylphosphine, DFT calculations can elucidate the spatial arrangement of its phenyl rings and ethynyl (B1212043) group around the central phosphorus atom.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govajchem-a.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. hakon-art.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for comparing the reactivity of different molecules and predicting their reaction tendencies. hakon-art.comsemanticscholar.org

Table 1: Global Reactivity Descriptors Derived from DFT Calculations

This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound. The formulas provided are based on Koopmans' theorem.

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. A lower value indicates a greater tendency to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. A higher value suggests a greater capacity to act as an electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. "Softer" molecules have a small HOMO-LUMO gap and are generally more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. It quantifies the electrophilic character of a species. |

Data sourced from conceptual principles of DFT-based reactivity analysis. hakon-art.comscirp.orgajchem-a.com

Conformational Analysis of this compound Oxide

The introduction of an oxygen atom to form this compound oxide significantly alters the geometry and electronic properties around the phosphorus center. Computational methods, particularly DFT, are invaluable for exploring the conformational landscape of such phosphine (B1218219) oxides. Conformational analysis involves identifying the stable isomers (conformers) and the energy barriers for rotation around single bonds.

For this compound oxide, the primary focus of conformational analysis would be the rotation of the two phenyl groups and the ethynyl group around their respective P-C bonds. DFT calculations can map the potential energy surface (PES) associated with these rotations. By systematically changing the dihedral angles and performing geometry optimizations at each step, researchers can locate the energy minima, which correspond to stable conformers, and the transition states, which represent the energy barriers between them.

Studies on analogous organophosphine oxides have shown that the most stable conformers are those that minimize steric repulsion between adjacent substituents. The computational results, including relative energies and rotational barriers, provide a detailed picture of the molecule's flexibility and the preferred spatial arrangement of its functional groups.

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., ³¹P NMR Chemical Shifts)

Quantum chemical calculations are highly effective for predicting spectroscopic parameters, offering a powerful tool for structural elucidation. For phosphorus-containing compounds, the prediction of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts is of particular importance. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. rsc.orgbohrium.com

The accuracy of these predictions depends on the chosen level of theory, including the functional and the basis set. rsc.org Comparative studies have shown that even with moderate levels of theory, a good correlation between calculated and experimental ³¹P NMR chemical shifts can be achieved. rsc.orgnih.gov For more accurate results, it is often necessary to use larger basis sets and to consider the effects of the solvent, either implicitly through a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. uni-muenchen.de

For flexible molecules, it is also important to calculate the chemical shift for each accessible conformation and then compute a Boltzmann-weighted average to obtain a value that can be compared with experimental data measured at a specific temperature. uni-muenchen.de

Table 2: Comparison of Theoretical Levels for ³¹P NMR Chemical Shift Prediction

This table presents various combinations of computational methods and basis sets commonly used for predicting ³¹P NMR chemical shifts, along with their general applicability, based on findings from benchmark studies.

| Level of Theory (Method/Basis Set) | Application | Key Features |

| PBE1PBE / 6-31G(d) | Express estimation | Provides a rapid, though less accurate, prediction of chemical shifts. Good for initial screening. rsc.org |

| PBE1PBE / 6-31G(2d) | Routine applications | Offers a good balance between computational cost and accuracy for a wide range of organophosphorus compounds. rsc.org |

| PBE1PBE / 6-311G(2d,2p) | Higher accuracy | Recommended for more precise results at a reasonable computational cost. rsc.org |

| GIAO-MPW1K / 6-311++G(2d,2p) | High-precision studies in solution | A more advanced level that, when combined with a solvation model (e.g., PCM), can yield highly accurate predictions for complex systems. uni-muenchen.de |

Data compiled from studies on quantum chemical calculations of ³¹P NMR shifts. rsc.orguni-muenchen.de

Modeling of Metal-Ligand Bonding and Energetics in Coordination Complexes

This compound is an important ligand in coordination chemistry and organometallic catalysis. Computational modeling provides deep insights into the nature of the metal-ligand bond in its coordination complexes. DFT calculations can be used to determine the binding energy of the ligand to a metal center and to analyze the electronic factors that govern this interaction.

The bonding in such complexes is typically described in terms of donor-acceptor interactions. The phosphine ligand acts as a σ-donor through its lone pair of electrons, while the metal can engage in π-back-donation into the empty orbitals of the ligand. For this compound, the π-system of the ethynyl group can also participate in these bonding interactions.

Table 3: Components of Metal-Ligand Bonding Analysis using DFT

This table describes the typical components investigated in the computational analysis of the bond between a metal and a phosphine ligand like this compound.

| Component of Analysis | Information Obtained |

| Bond Dissociation Energy (BDE) | The strength of the metal-ligand bond. |

| Natural Bond Orbital (NBO) Analysis | Quantifies the charge transfer between the metal and the ligand, providing evidence for σ-donation and π-back-donation. |

| Energy Decomposition Analysis (EDA) | Partitions the interaction energy into electrostatic, Pauli repulsion, and orbital (covalent) components to understand the nature of the bond. |

| Molecular Orbital Analysis | Visualizes the orbitals involved in the metal-ligand bonding, confirming the donor-acceptor interactions. |

Computational Approaches to Understanding Catalytic Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of catalytic reactions where phosphine ligands like this compound are employed. pitt.edu DFT calculations are used to map out the entire catalytic cycle, providing a detailed energy profile of the reaction pathway. pitt.edu This involves locating the structures and energies of all reactants, intermediates, transition states, and products.

These mechanistic insights can guide the rational design of new and improved catalysts. For example, by understanding how modifications to the ligand structure affect the energies of key intermediates and transition states, chemists can computationally screen new ligand designs to identify candidates with potentially enhanced catalytic activity or selectivity before undertaking synthetic work.

Advanced Applications and Future Research Directions

Integration into Materials Science: Synthesis of π-Conjugated Systems (e.g., Phenyleneethynylenes)

The rigid, linear structure of the ethynyl (B1212043) group in ethynyldiphenylphosphine makes it an ideal component for constructing extended π-conjugated systems, which are central to the field of organic electronics. Phenyleneethynylenes (PPEs), a class of these materials, are synthesized using methodologies where this compound derivatives can serve as key monomers.

The synthesis of these conjugated polymers often involves transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. arkat-usa.org In this context, the terminal alkyne of an this compound derivative can react with an aryl halide, extending the conjugated backbone. The phosphorus atom can be used to tune the electronic properties of the resulting polymer or to act as a coordination site for incorporating metal centers directly into the polymer chain. The introduction of different side groups on the phenyl rings of PPEs can cause a slight blue shift in their absorption spectra. researchgate.net The photoluminescence spectra of these materials in solution are consistent with vibronic coupling and emission from localized excited states. researchgate.net

The "precursor approach" is a valuable method for preparing π-conjugated polycyclic compounds that may otherwise be insoluble or unstable. beilstein-journals.org This strategy involves synthesizing and processing soluble precursor molecules, which are then converted into the final material. beilstein-journals.org this compound can be incorporated into such precursors, with the phosphine (B1218219) oxide moiety potentially improving solubility and processing characteristics before a final reduction or transformation step yields the target phosphine-containing conjugated material.

Table 1: Examples of π-Conjugated Systems Synthesis Methods

| Reaction Type | Catalyst/Reagents | Precursors | Resulting System |

|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper catalyst, Amine base | Aryl halides, Terminal alkynes (e.g., this compound derivatives) | Poly(p-phenyleneethynylene)s arkat-usa.org |

| Alkyne Metathesis | Molybdenum or Tungsten Carbene Catalysts | Internal alkynes | Substituted Poly(p-phenyleneethynylene)s researchgate.net |

Development of P-Stereogenic Compounds from this compound Derivatives

P-stereogenic compounds, which contain a chiral phosphorus center, are of immense importance as ligands in asymmetric catalysis. nih.govnih.gov The high reactivity of the carbon-carbon triple bond in this compound and its derivatives makes them excellent building blocks for creating structurally diverse chiral phosphines. researchgate.net The alkyne group can be readily functionalized through various addition reactions or used in coupling chemistry, allowing for the stepwise and controlled introduction of different substituents around the phosphorus atom to generate chirality.

Recent methodologies have focused on the enantioselective synthesis of these compounds. One approach involves the copper-catalyzed enantioselective hydrophosphorylation of alkynes, which can achieve complete conversion of racemic starting materials through a dynamic kinetic asymmetric transformation. researchgate.net The synthesis of P-stereogenic phosphinamides, which are precursors to chiral phosphines, has been achieved through the nucleophilic substitution of a chiral phosphinyl transfer agent. nih.gov

The versatility of the ethynyl group is highlighted by its role as a precursor in more complex chiral structures. For instance, P-stereogenic phosphanorbornane-derived ligands have been developed for use in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed hydrogenation, achieving moderate enantioselectivities. rsc.org The development of modular synthetic routes, often starting from chiral auxiliaries like ephedrine-derived oxazaphospholidine boranes, allows for the preparation of novel P-stereogenic diphosphine ligands. st-andrews.ac.uk

Table 2: Selected Asymmetric Reactions Using P-Stereogenic Ligands

| Catalytic Reaction | Ligand Type | Metal Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| Allylic Substitution | Phosphine-phosphite | Palladium | Up to 60% rsc.org |

| Hydrogenation | Phosphine-phosphite | Rhodium | Up to 50% rsc.org |

Exploration of Cooperative Catalysis and Multi-metallic Systems

The design of catalysts where multiple metal centers work in concert is a rapidly advancing field aimed at mimicking the efficiency of enzymes. researchgate.net this compound is an attractive ligand for constructing such systems. The phosphine end can coordinate to one metal center, while the alkyne can bind to a second metal in a π-fashion or be deprotonated to form an acetylide that bridges two or more metal centers. This creates a rigid framework that holds the metals in close proximity, facilitating cooperative interactions. researchgate.net

These multi-metallic complexes can exhibit enhanced catalytic activity compared to their mononuclear counterparts. researchgate.net The electronic communication between the metal centers, mediated by the ethynylphosphine bridge, can lead to novel reactivity and selectivity. Research in this area explores the synthesis of homo- and hetero-multimetallic complexes for transformations like hydroformylation and the activation of small molecules. researchgate.net The use of multi-metallic nanoparticles (MMNPs) has also gained significant interest, as the interaction between different metal atoms can induce novel catalytic properties. rsc.org

This compound Motifs in the Design of Multifunctional Catalysts

The dual nature of this compound allows for its use in creating multifunctional catalysts where different active sites perform distinct roles. The phosphine group can act as a ligand for a metal catalyst or function as a Lewis base organocatalyst, while the alkyne group serves as a point of attachment to a solid support or another catalytic moiety. nih.govresearchgate.net

This functionality is particularly useful in designing heterogeneous catalysts. researchgate.net By anchoring an this compound-metal complex to a polymer or a microporous organic framework, the catalyst gains stability and reusability. Framework materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) provide an ideal platform for developing such catalysts due to their tunable and highly ordered structures. uchicago.eduuchicago.edu The precise organization of catalytic sites within these frameworks can facilitate synergistic catalysis and enhance reaction kinetics. uchicago.edu For example, a photosensitizer and a phosphine-metal complex could be co-localized within a framework to promote photoredox-catalyzed reactions. uchicago.edu

Emerging Research Frontiers in Organophosphorus Chemistry and Catalysis

Organophosphorus chemistry is a rapidly growing field, with phosphorus-containing compounds being widely used as reagents, catalysts, and functional materials. beilstein-journals.orgnih.gov A key challenge and future direction is the development of more sustainable and green synthetic methods. nih.gov This includes the use of electrosynthesis, which can often be performed at room temperature without external oxidants, to form C–P bonds. beilstein-journals.org

For this compound, future research is likely to focus on several key areas:

Advanced Materials: Incorporating this compound derivatives into novel electronic and photonic materials with precisely tuned properties.

Switchable Catalysis: Designing multi-metallic systems based on this compound bridges where the catalytic activity can be turned on or off by an external stimulus, such as light or a redox agent.

Bioconjugation and Medicinal Chemistry: Utilizing the reactive alkyne for "click" chemistry reactions to attach phosphine-containing moieties to biological molecules for imaging or therapeutic applications.

Sustainable Synthesis: Developing new catalytic routes to synthesize this compound and its derivatives that are more atom-economical and environmentally benign, aligning with the principles of green chemistry. nih.gov

The continued exploration of the unique reactivity of this compound will undoubtedly lead to further innovations across the chemical sciences. researchgate.netmdpi.com

常见问题

Q. What are the established synthetic routes for Ethynyldiphenylphosphine, and what key reaction conditions influence yield and purity?

- Methodological Answer : this compound (CAS 6104-47-8) is typically synthesized via nucleophilic substitution reactions between diphenylphosphine and ethynylating agents (e.g., ethynylmagnesium bromide). Critical conditions include:

-

Temperature : Reactions are often conducted at −78°C to prevent side reactions (e.g., alkyne oligomerization).

-

Solvent : Dry tetrahydrofuran (THF) or diethyl ether is used to maintain anhydrous conditions.

-

Catalyst : Transition metal catalysts (e.g., CuI) may enhance regioselectivity .

Post-synthesis, vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is employed for purification.- Data Table 1: Synthetic Conditions from Literature

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (NMR) | Reference |

|---|---|---|---|---|

| Alkyne Activation | EthynylMgBr, THF, −78°C | 65–70 | ≥95% | |

| Purification | Column Chromatography | 85–90 | ≥98% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

-

31P NMR : A singlet near δ +15–20 ppm confirms the phosphine group’s electronic environment.

-

1H NMR : The ethynyl proton (≡C–H) appears as a triplet (J = 2–3 Hz) at δ 2.5–3.0 ppm.

-

IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and P–C stretches at 500–600 cm⁻¹ .

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 210.06 (C₁₄H₁₁P⁺) validates the molecular formula .